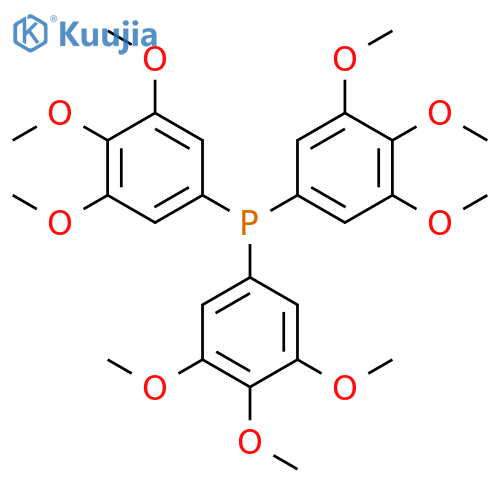Cas no 227472-09-5 (Phosphine, tris(3,4,5-trimethoxyphenyl)-)

227472-09-5 structure
商品名:Phosphine, tris(3,4,5-trimethoxyphenyl)-
CAS番号:227472-09-5
MF:C27H33O9P
メガワット:532.519289731979
MDL:MFCD34574862
CID:5290937
PubChem ID:22117932
Phosphine, tris(3,4,5-trimethoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- Phosphine, tris(3,4,5-trimethoxyphenyl)-
- Tris(3,4,5-trimethoxyphenyl)phosphine
- tris(3,4,5-trimethoxyphenyl)phosphane
- JGOYDLMIOGWWLT-UHFFFAOYSA-N
- SCHEMBL7619968
- 227472-09-5
- E82492
- CS-0214439
-
- MDL: MFCD34574862
- インチ: 1S/C27H33O9P/c1-28-19-10-16(11-20(29-2)25(19)34-7)37(17-12-21(30-3)26(35-8)22(13-17)31-4)18-14-23(32-5)27(36-9)24(15-18)33-6/h10-15H,1-9H3
- InChIKey: JGOYDLMIOGWWLT-UHFFFAOYSA-N
- ほほえんだ: P(C1=CC(OC)=C(OC)C(OC)=C1)(C1=CC(OC)=C(OC)C(OC)=C1)C1=CC(OC)=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 532.18621962g/mol
- どういたいしつりょう: 532.18621962g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 12
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 83.1Ų
Phosphine, tris(3,4,5-trimethoxyphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285109-250mg |
Tris(3,4,5-trimethoxyphenyl)phosphine |
227472-09-5 | 97% | 250mg |
¥372 | 2023-03-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285109-100mg |
Tris(3,4,5-trimethoxyphenyl)phosphine |
227472-09-5 | 97% | 100mg |
¥206 | 2023-03-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285109-1g |
Tris(3,4,5-trimethoxyphenyl)phosphine |
227472-09-5 | 97% | 1g |
¥743 | 2023-03-15 | |
| AstaTech | E82492-0.25/G |
TRIS(3,4,5-TRIMETHOXYPHENYL)PHOSPHINE |
227472-09-5 | 95% | 0.25g |
$60 | 2023-09-18 | |
| AstaTech | E82492-0.1/G |
TRIS(3,4,5-TRIMETHOXYPHENYL)PHOSPHINE |
227472-09-5 | 95% | 0.1g |
$40 | 2023-09-18 |
Phosphine, tris(3,4,5-trimethoxyphenyl)- 関連文献
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
227472-09-5 (Phosphine, tris(3,4,5-trimethoxyphenyl)-) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量